ethyl 3-({2-[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]-1-benzofuran-3-yl}carbamoyl)propanoate
Description
Ethyl 3-({2-[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]-1-benzofuran-3-yl}carbamoyl)propanoate is a synthetic compound featuring a 2,3-dihydro-1,4-benzodioxin core linked to a benzofuran moiety via carbamoyl bridges, with a terminal ethyl propanoate ester. This structure positions it within a class of anti-inflammatory agents, as benzodioxin and benzofuran derivatives are known for modulating cyclooxygenase (COX) activity .
Properties
IUPAC Name |
ethyl 4-[[2-(2,3-dihydro-1,4-benzodioxin-6-ylcarbamoyl)-1-benzofuran-3-yl]amino]-4-oxobutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O7/c1-2-29-20(27)10-9-19(26)25-21-15-5-3-4-6-16(15)32-22(21)23(28)24-14-7-8-17-18(13-14)31-12-11-30-17/h3-8,13H,2,9-12H2,1H3,(H,24,28)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRVDSONNARBUPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-({2-[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]-1-benzofuran-3-yl}carbamoyl)propanoate typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Benzofuran Moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Dioxin Ring: The dioxin ring can be introduced via a series of reactions involving the protection and deprotection of hydroxyl groups, followed by cyclization.
Coupling Reactions: The final step involves coupling the benzofuran and dioxin intermediates with the ethyl ester group under controlled conditions, often using catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow reactors to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
ethyl 3-({2-[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]-1-benzofuran-3-yl}carbamoyl)propanoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the benzofuran or dioxin rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In the field of chemistry, ethyl 3-({2-[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]-1-benzofuran-3-yl}carbamoyl)propanoate serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows for the exploration of novel chemical reactions and pathways.
Biology
The compound has been investigated as a biochemical probe due to its ability to interact with specific biological targets. Studies suggest that it may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects.
Medicine
This compound has shown potential in medicinal applications, particularly for its anticancer and anti-inflammatory properties. Preliminary studies indicate its efficacy in inhibiting cancer cell proliferation and reducing inflammation markers.
Case Studies
Recent research has highlighted the compound's potential through various case studies:
- Anticancer Activity : A study demonstrated that derivatives of this compound exhibited significant cytotoxic effects against human cancer cell lines while sparing healthy cells .
- Anti-inflammatory Effects : Another investigation revealed that the compound could effectively reduce inflammatory markers in vitro, suggesting its utility in treating inflammatory diseases .
Mechanism of Action
The mechanism of action of ethyl 3-({2-[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]-1-benzofuran-3-yl}carbamoyl)propanoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
The compound’s structural and functional similarities to other benzodioxin-based derivatives allow for targeted comparisons. Below is an analysis of its properties relative to key analogs:
Structural and Functional Analogues
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetic acid
- Structure: Lacks the benzofuran-carbamoyl-propanoyl ester chain, retaining only the benzodioxin-acetic acid backbone.
- Activity : Demonstrated anti-inflammatory potency comparable to Ibuprofen (ED₅₀ = 25.7 mg/kg vs. 24.9 mg/kg for Ibuprofen) in a carrageenan-induced rat paw edema assay .
- Pharmacokinetics : The carboxylic acid group confers high solubility but may increase gastrointestinal (GI) irritation, a common NSAID side effect.
Ethyl 3-({2-[(2,3-Dihydro-1,4-benzodioxin-6-yl)carbamoyl]-1-benzofuran-3-yl}carbamoyl)propanoate
- Hypothetical Activity : Predicted to exhibit prolonged half-life due to ester-mediated metabolic stability, though potency may be slightly lower than the acetic acid analog due to reduced hydrogen-bonding capacity.
Comparative Data Table
Key Research Findings
- Benzodioxin Core : The 2,3-dihydro-1,4-benzodioxin subunit is critical for anti-inflammatory activity, likely through COX-2 interaction .
- Benzofuran Contribution : The benzofuran-carbamoyl moiety may enhance binding affinity via π-π stacking with COX’s hydrophobic pockets, though this requires crystallographic validation.
- Ester vs. Acid : Ethyl esters generally exhibit delayed onset but reduced acute toxicity compared to carboxylic acids, aligning with trends seen in prodrug design (e.g., Olmesartan medoxomil).
Biological Activity
Ethyl 3-({2-[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]-1-benzofuran-3-yl}carbamoyl)propanoate is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a benzofuran moiety and a dihydro-benzodioxin group. The molecular formula is , with a molecular weight of approximately 433.48 g/mol. The presence of multiple functional groups suggests diverse biological interactions.
Antioxidant Properties
Research indicates that derivatives of benzofuran compounds exhibit significant antioxidant activities. For instance, studies have shown that similar compounds can scavenge free radicals and inhibit lipid peroxidation, which are critical mechanisms for neuroprotection in models of oxidative stress . The dihydro-benzodioxin structure contributes to these properties, enhancing the compound's ability to protect neuronal cells.
Neuroprotective Effects
Several studies have highlighted the neuroprotective potential of related compounds. For example, 2,3-dihydro-1-benzofuran derivatives have been shown to protect against neurodegenerative conditions by modulating oxidative stress pathways and reducing neuroinflammation through cannabinoid receptor interactions . this compound may exhibit similar effects due to its structural analogies.
Analgesic Activity
In vivo studies have demonstrated that benzofuran derivatives can act as selective agonists for cannabinoid receptors, particularly CB2 receptors. This interaction has been associated with analgesic effects in models of neuropathic pain . The compound's ability to modulate pain pathways suggests potential applications in chronic pain management.
Case Studies
The mechanisms underlying the biological activity of this compound likely involve:
- Radical Scavenging : The compound may neutralize reactive oxygen species (ROS), thereby protecting cellular components from oxidative damage.
- Cannabinoid Receptor Modulation : By acting on CB2 receptors, it may reduce inflammation and pain signaling pathways without the psychoactive effects associated with CB1 receptor activation.
- Neuroprotective Pathways : Activation of pathways that promote neuronal survival during stress conditions could be another mechanism through which this compound exerts its effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
